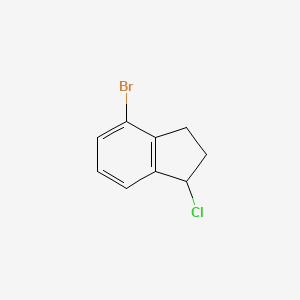

4-bromo-1-chloro-2,3-dihydro-1H-indene

Overview

Description

“4-bromo-1-chloro-2,3-dihydro-1H-indene” is a chemical compound. It is a derivative of indane, which is an organic compound with the formula C6H4(CH2)3 . The compound “this compound” has a molecular weight of 245.5 .

Synthesis Analysis

The synthesis of this compound can be achieved through the bromination of 4-chloro-1-indanone under various conditions. This process results in the production of mono- and dibromo derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C9H6BrClO . The InChI code for this compound is 1S/C9H6BrClO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 .Chemical Reactions Analysis

The compound “this compound” can undergo various chemical reactions. For instance, cyanation of 2-bromo-4-chloro-1-indanone followed by reduction can yield (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.07 g/mol . The compound has a computed XLogP3-AA value of 3.4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .Scientific Research Applications

Synthesis and Chemical Modification

The compound "4-bromo-1-chloro-2,3-dihydro-1H-indene" is a topic of interest in the field of organic chemistry, specifically in the synthesis and chemical modification of halogenated indenes. A study by Jasouri et al. (2010) explored the selective bromination of 4-chloro-1-indanone, leading to the synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. This research demonstrates the potential of halogenated indenes as intermediates in organic synthesis, highlighting the versatility of such compounds in chemical reactions (Jasouri, Khalafy, Badali, & Piltan, 2010).

Photochromic and Photomagnetic Properties

Another study focused on the synthesis and properties of brominated 6,6′-dimethyl-[2,2′-bi-1H-indene]-3,3′-diethyl-3,3′-dihydroxy-1,1′-diones, where the bromination of the methyl group on the benzene rings significantly affected the compound's properties. The research by Chen et al. (2010) investigated the photochromic and photomagnetic properties of these compounds, demonstrating how halogen substitution can alter the physical characteristics of indene derivatives, making them suitable for applications in materials science (Chen, Pang, Cheng, Wang, Han, & Meng, 2010).

Crystal Structure Analysis

The crystal structure and molecular arrangement of halogen-substituted compounds, including those similar to this compound, have been studied to understand their geometrical configurations and potential applications in materials science. A study by Jotani et al. (2019) on 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue provided insights into the crystal structure and Hirshfeld surface analysis, contributing to the knowledge of molecular interactions and structural properties of such compounds (Jotani, Lee, Lo, & Tiekink, 2019).

Mechanism of Action

Mode of Action

- Similar to other indene derivatives, 4-bromo-1-chloro-2,3-dihydro-1H-indene readily undergoes electrophilic substitution reactions due to the delocalization of π-electrons in its benzene-like ring . This property allows it to interact with various biological molecules. The benzylic position of indene compounds can participate in radical reactions, such as bromination or chlorination. For example, the benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene .

Resulting Changes: The specific changes induced by this compound’s interaction with its targets would depend on the context and the specific receptors or enzymes involved. These changes could include alterations in cellular signaling pathways, gene expression, or enzymatic activity.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and overall action.

Properties

IUPAC Name |

4-bromo-1-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJRPZZLWBIXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1Cl)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)

![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)